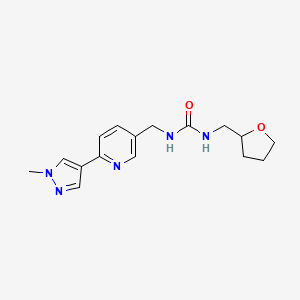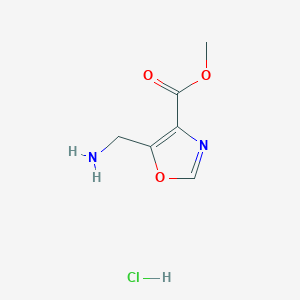![molecular formula C17H20ClN3O3S B2675174 4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine CAS No. 2111907-18-5](/img/structure/B2675174.png)
4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine, commonly known as CESM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CESM is a member of the sulfonyl-containing morpholine family, which has been extensively studied for its diverse biological activities.
Mécanisme D'action
The mechanism of action of CESM involves the inhibition of tubulin polymerization, which is crucial for the formation of microtubules. CESM binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the microtubule network. This leads to the inhibition of cell division and the induction of apoptosis in cancer cells. In addition, CESM has been shown to inhibit the aggregation of β-amyloid protein, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
CESM has been shown to exhibit potent antitumor activity in vitro and in vivo. CESM inhibits the growth and proliferation of cancer cells, induces apoptosis, and disrupts the microtubule network. CESM has also been shown to inhibit the aggregation of β-amyloid protein, which is a hallmark of Alzheimer's disease. CESM has been shown to have low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CESM is its potent antitumor activity and low toxicity towards normal cells. CESM has also been shown to have high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, CESM has some limitations for lab experiments. CESM is a relatively new compound, and its long-term effects and safety profile are not well understood. In addition, the synthesis of CESM is a multi-step process that requires specialized equipment and expertise.
Orientations Futures
CESM has shown great promise in various fields of scientific research, and there are several future directions that can be explored. One possible direction is to study the efficacy of CESM in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another possible direction is to study the safety and long-term effects of CESM in animal models and clinical trials. In addition, CESM can be modified to improve its pharmacokinetic properties and increase its potency towards cancer cells. Finally, CESM can be studied for its potential applications in other fields of scientific research, such as neurodegenerative diseases and infectious diseases.
Méthodes De Synthèse
The synthesis of CESM is a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2-chlorostyrene with morpholine in the presence of a base catalyst to form the intermediate product. The intermediate product is then reacted with 1-ethyl-4-bromo-5-methylpyrazole in the presence of a palladium catalyst to form the final product, CESM. The synthesis method of CESM has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
CESM has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CESM is in the field of cancer research. CESM has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. CESM acts by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and disrupting the microtubule network. CESM has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-2-20-12-15(11-19-20)17-13-21(8-9-24-17)25(22,23)10-7-14-5-3-4-6-16(14)18/h3-7,10-12,17H,2,8-9,13H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXMVYVEGFKKQO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CN(CCO2)S(=O)(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)C2CN(CCO2)S(=O)(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2675092.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2675093.png)
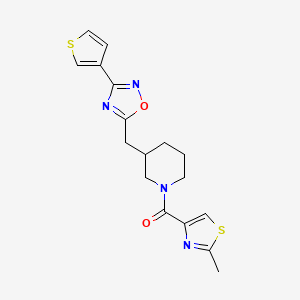
![N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2675095.png)
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
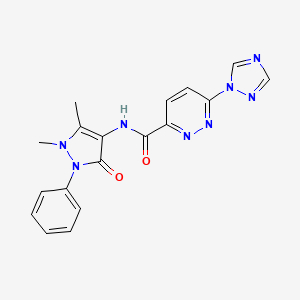
![5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2675101.png)
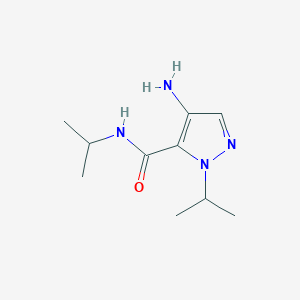

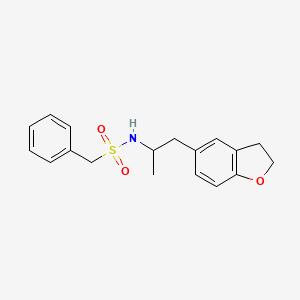
![1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B2675108.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2675112.png)
